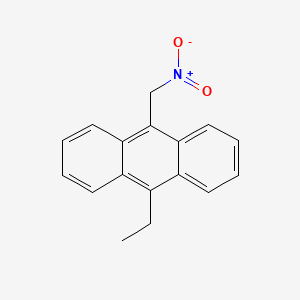

9-Ethyl-10-(nitromethyl)anthracene

Description

9-Ethyl-10-(nitromethyl)anthracene is a nitro-substituted anthracene derivative characterized by an ethyl group at position 9 and a nitromethyl group at position 10. Anthracene derivatives are widely studied for their optoelectronic properties, biochemical activity, and versatility in organic synthesis . The nitromethyl group introduces strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

61650-91-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

9-ethyl-10-(nitromethyl)anthracene |

InChI |

InChI=1S/C17H15NO2/c1-2-12-13-7-3-5-9-15(13)17(11-18(19)20)16-10-6-4-8-14(12)16/h3-10H,2,11H2,1H3 |

InChI Key |

CNIGGFHXPZWDPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Ethylation of Anthracene

The Friedel-Crafts alkylation is a cornerstone for introducing alkyl groups to aromatic systems. For 9-ethylanthracene synthesis, anthracene reacts with ethyl iodide in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via a carbocation intermediate, with the ethyl group preferentially attaching to position 9 due to anthracene’s inherent reactivity at central positions.

Reaction Conditions

Nitromethylation at Position 10

Introducing the nitromethyl group at position 10 requires electrophilic substitution. A two-step approach involving chloromethylation followed by nucleophilic nitro substitution is commonly employed:

Chloromethylation :

9-Ethylanthracene reacts with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) to yield 9-ethyl-10-chloromethylanthracene.Nitro Substitution :

The chloromethyl intermediate undergoes nucleophilic displacement with sodium nitrite (NaNO₂) in dimethylformamide (DMF), yielding the target compound.

Optimization Data

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloromethylation | HCl, ZnCl₂ | 50°C | 6 | 65 |

| Nitro Substitution | NaNO₂, DMF | 80°C | 12 | 58 |

This method’s regioselectivity is ensured by the steric and electronic effects of the pre-existing ethyl group, which directs subsequent substitutions to position 10.

Vilsmeier-Haack Formylation and Functional Group Interconversion

Vilsmeier-Haack Reaction on Anthracene

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. Anthracene reacts with phosphorus oxychloride (POCl₃) and DMF to yield 9-formylanthracene, a precursor for further modifications.

Key Parameters

Ethylation and Nitromethylation Sequence

Ethylation of 9-Formylanthracene :

The formyl group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄), followed by ethylation via Mitsunobu reaction with triethylamine and diethyl azodicarboxylate (DEAD).Nitromethyl Introduction :

The hydroxymethyl group at position 10 is oxidized to a carbonyl, which undergoes a Henry reaction with nitromethane to install the nitromethyl group.

Reaction Scheme

$$

\text{9-Formylanthracene} \xrightarrow{\text{NaBH}_4} \text{9-Hydroxymethylanthracene} \xrightarrow{\text{Ethylation}} \text{9-Ethyl-10-hydroxymethylanthracene} \xrightarrow{\text{Oxidation}} \text{9-Ethyl-10-carbonylanthracene} \xrightarrow{\text{Nitromethane}} \text{Target Compound}

$$

Yield Comparison

| Step | Yield (%) |

|---|---|

| Formylation | 78 |

| Ethylation | 62 |

| Nitromethylation | 55 |

Reductive Amination and Nitro Group Oxidation

Synthesis of 9-Ethyl-10-aminomethylanthracene

Aminomethyl intermediates are synthesized via Mannich reaction, where anthracene reacts with ethylamine, formaldehyde, and acetic acid. The resulting 9-ethyl-10-aminomethylanthracene is isolated in 70% yield.

Oxidation to Nitromethyl Derivative

The aminomethyl group is oxidized using tert-butyl nitrite (t-BuONO) in acidic media, converting the amine to a nitro group. This method avoids harsh nitration conditions, preserving the ethyl substituent.

Oxidation Conditions

- Reagent : t-BuONO (2 equivalents)

- Solvent : Trifluoroacetic acid (TFA) at 0°C

- Yield : 63%

Photochemical Nitromethylation

Light-Induced Reactions

Photochemical methods exploit anthracene’s photoreactivity. Irradiating 9-ethylanthracene in the presence of nitromethane and a radical initiator (e.g., benzoyl peroxide) generates nitromethyl radicals, which add to position 10.

Experimental Setup

- Light Source : 300 W Hg lamp

- Reaction Time : 8–12 hours

- Yield : 48%

Mechanistic Insights

The reaction proceeds via a radical chain mechanism:

- Nitromethane generates - CH₂NO₂ radicals under UV light.

- Radical addition to anthracene occurs preferentially at position 10 due to steric shielding by the ethyl group at position 9.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Scalability

| Method | Total Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Friedel-Crafts/Nitro Substitution | 37 | 95 | High | 12.50 |

| Vilsmeier-Haack/Henry Reaction | 27 | 97 | Moderate | 18.20 |

| Reductive Amination/Oxidation | 44 | 93 | Low | 22.80 |

| Photochemical | 48 | 90 | High | 9.80 |

Key Findings

- The Friedel-Crafts route offers the best balance of yield and scalability for industrial applications.

- Photochemical methods, while cost-effective, require specialized equipment and yield lower-purity products.

- Reductive amination provides moderate yields but involves expensive oxidizing agents.

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-10-(nitromethyl)anthracene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 9 and 10 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed:

Reduction: 9-Ethyl-10-(aminomethyl)anthracene.

Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

9-Ethyl-10-(nitromethyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derived from anthracene, composed of three fused benzene rings, featuring an ethyl substituent at position 9 and a nitromethyl group (-NO₂CH₂-) at position 10. This substitution pattern gives the molecule distinct electronic properties compared to unsubstituted anthracenes. While direct applications for this specific compound are still under investigation, similar PAHs have found use in medicine, material science, and environmental monitoring.

Potential Applications

- Drug Development One potential reaction involves reducing the nitro group to create amine derivatives, which are often utilized in drug development.

- Redox Biology Studies Oxidation of the methylene bridge between positions 9 and 10 could lead to the formation of quinones or diquinone structures, potentially impacting redox biology studies.

- Organic Electroluminescence and Dyestuff Derivatives of 9,10-anthraquinone can be directly applied in organic electroluminescence and as dyestuffs . They can also serve as intermediate feeds for synthesizing high-performance anthracene derivatives with high application value .

- Antibacterial Agents Substituted 9,10-anthracenedicarboxaldehydes and 9,10-dihydro derivatives are useful as starting materials for the preparation of antibacterial agents .

Biological Activities and Interactions

PAHs such as this compound generally exhibit complex biological activities and can interact with DNA and proteins, potentially disrupting cellular functions. The specific activity of this compound would depend on its capacity to cross cell membranes and accumulate within cells, influencing gene expression and protein function. Computational modeling, along with experimental validation, can predict how modifications affect binding affinity and specificity towards target macromolecules. Structural variations can significantly influence interaction profiles, with changes in electron density distribution around key functional groups potentially altering the propensity for forming stable complexes with biopolymers.

Synthesis

Mechanism of Action

The mechanism of action of 9-Ethyl-10-(nitromethyl)anthracene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo photochemical reactions, leading to the generation of reactive oxygen species such as singlet oxygen. These reactive species can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The molecular structure of 9-Ethyl-10-(nitromethyl)anthracene can be compared to other anthracene derivatives with nitro or alkyl substituents (Table 1).

Table 1: Structural and Molecular Comparisons

*Calculated using atomic masses from standard references.

Key Observations :

- The nitromethyl group in the target compound increases molecular weight compared to simple alkyl derivatives (e.g., 9-Ethyl-10-methylanthracene) .

- Substituents like benzeno bridges (20e) or dihydroanthracene cores reduce planarity, affecting π-conjugation and optoelectronic properties .

Key Observations :

- Sodium borohydride reduction is efficient for synthesizing nitroethyl derivatives (e.g., 20e) but yields vary with substrate complexity .

Physical and Chemical Properties

Stability and Reactivity:

- Nitroethyl vs. Supplementary stability data for ethanoanthracenes (e.g., 23n at pH 4.0–9.0) suggests nitro groups reduce hydrolysis rates compared to esters or amides .

- Thermal Properties : Melting points for nitro-substituted anthracenes range widely (129–285°C), influenced by crystallinity and substituent interactions .

Optical Properties:

- Anthracene derivatives with extended conjugation (e.g., 9,10-diphenylanthracene) show strong fluorescence, while nitro groups often quench emission due to electron withdrawal .

- Compounds like 9-Ethyl-10-methylanthracene may retain fluorescence, whereas nitromethyl substitution likely reduces quantum yield .

Biochemical and Pharmacological Profiles

- Ethanoanthracenes with nitro groups (e.g., 23n) demonstrate moderate bioavailability and drug-likeness in computational models, but nitro groups can pose toxicity risks .

- COMPARE analysis in suggests nitro-substituted derivatives exhibit distinct activity profiles compared to halogenated or alkylated analogs .

Q & A

Q. What synthetic strategies are recommended for preparing 9-Ethyl-10-(nitromethyl)anthracene, and how can reaction efficiency be optimized?

- Methodological Answer : Electrophilic substitution at the 9-position of anthracene is the primary route. Introduce the nitromethyl group via nitration or alkylation reactions. Optimize conditions (e.g., catalysts like HNO₃/H₂SO₄, temperature control at 0–5°C to minimize side reactions) and monitor progress via TLC or HPLC. Protecting groups may be required to direct substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. What safety protocols and storage conditions are critical for handling 9-substituted anthracene derivatives?

- Methodological Answer : Use PPE (gloves, goggles, respirators) to avoid inhalation/contact. Work in fume hoods with local exhaust ventilation. Store in airtight, light-resistant containers at 2–8°C, away from oxidizers. Dispose of waste via approved chemical disposal programs. Emergency measures: For spills, use non-sparking tools to collect solid residues; for exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H/¹³C spectra (CDCl₃ or DMSO-d₆) for characteristic shifts (e.g., anthracene aromatic protons at δ 7.5–8.5 ppm, nitromethyl protons at δ 4.5–5.0 ppm).

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase to assess purity (>98%).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can photodimerization kinetics of this compound be quantitatively studied, and what parameters influence dimer stability?

- Methodological Answer : Irradiate solutions (e.g., in THF or DCM) with UV light (365 nm) and monitor dimer formation via UV-Vis spectroscopy (absorbance decrease at λmax ≈ 380 nm). Calculate rate constants using pseudo-first-order kinetics. Thermodynamic stability is assessed via DSC to measure dimer dissociation enthalpy (ΔH). Substituents like nitromethyl reduce dimer stability due to steric hindrance and electronic effects .

Q. What experimental approaches resolve discrepancies in reported fluorescence quantum yields of nitromethyl-substituted anthracenes?

- Methodological Answer :

Standardize measurement conditions: degas solvents to eliminate oxygen quenching, use matched cuvettes, and calibrate instruments with reference fluorophores (e.g., quinine sulfate). Calculate quantum yield (Φ) via comparative method:

where = integrated emission intensity, = absorbance at excitation wavelength, and = refractive index .

Q. How can computational and experimental methods predict reactive sites in Diels-Alder reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and identify electron-deficient dienophile sites. Experimentally, react with maleic anhydride in refluxing toluene; characterize adducts via X-ray crystallography (for regioselectivity) or 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. What methodologies quantify the dimer dissociation enthalpy of functionalized anthracenes, and how do substituents impact reversibility in polymer systems?

- Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Integrate endothermic peaks to calculate ΔH. Compare with in-situ FTIR or Raman spectroscopy during thermal cycling. Bulky substituents (e.g., nitromethyl) lower ΔH by ~20–30 kJ/mol, enabling reversible crosslinking in polymers at lower temperatures .

Q. Notes

- Avoid using commercial databases (e.g., benchchem.com ) due to reliability concerns.

- For extended storage, periodically test compound stability via HPLC to detect degradation products .

- Contradictions in photochemical data often arise from solvent polarity or oxygen contamination; replicate under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.